molecular formula C10H11Cl2NO2 B12279985 3-Amino-4-(3,5-dichlorophenyl)butyric Acid

3-Amino-4-(3,5-dichlorophenyl)butyric Acid

Cat. No.: B12279985
M. Wt: 248.10 g/mol
InChI Key: KCWUZNRWYWKZMO-UHFFFAOYSA-N
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Description

3-Amino-4-(3,5-dichlorophenyl)butyric Acid is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a butyric acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid typically involves the reaction of 3,5-dichlorobenzaldehyde with malonic acid in the presence of a base to form 3,5-dichlorocinnamic acid. This intermediate is then subjected to a series of reactions, including hydrogenation and amination, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3,5-dichlorophenyl)butyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties .

Scientific Research Applications

3-Amino-4-(3,5-dichlorophenyl)butyric Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid involves its interaction with specific molecular targets in biological systems. It is believed to act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(2,4-dichlorophenyl)butyric Acid
  • 3-Amino-4-(3,4-dichlorophenyl)butyric Acid
  • 4-(3,4-Dimethoxyphenyl)butyric Acid

Uniqueness

3-Amino-4-(3,5-dichlorophenyl)butyric Acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can result in different pharmacological properties compared to its analogs .

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

3-amino-4-(3,5-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15)

InChI Key

KCWUZNRWYWKZMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(CC(=O)O)N

Origin of Product

United States

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